1-(2,3,4-trichlorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,4-trichlorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7Cl3O. It is a derivative of phenylethanol where three chlorine atoms are substituted at the 2, 3, and 4 positions of the phenyl ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3,4-trichlorophenyl)ethan-1-ol can be synthesized through several methods. One common method involves the reduction of 1-(2,3,4-trichlorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
While specific industrial production methods for 1-(2,3,4-trichlorophenyl)ethanol are not widely documented, the general approach would involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4-trichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(2,3,4-trichlorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of 1-(2,3,4-trichlorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(2,3,4-trichlorophenyl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1-(2,3,4-Trichlorophenyl)ethanone.
Reduction: 1-(2,3,4-Trichlorophenyl)ethane.
Substitution: 1-(2,3,4-Trichlorophenyl)ethyl chloride.
Scientific Research Applications
1-(2,3,4-trichlorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological systems.
Industry: It serves as a precursor for the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3,4-trichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the trichlorophenyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,4,6-Trichlorophenyl)ethanol: Similar structure but with chlorine atoms at different positions.
1-(2,3,5-Trichlorophenyl)ethanol: Another isomer with chlorine atoms at different positions.
1-(2,3,4-Trichlorophenyl)ethanone: The ketone analog of 1-(2,3,4-trichlorophenyl)ethanol.
Uniqueness
1-(2,3,4-trichlorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and interactions with biological molecules. This unique structure makes it valuable for specific research applications and chemical synthesis processes.
Properties
Molecular Formula |
C8H7Cl3O |
---|---|
Molecular Weight |
225.5 g/mol |
IUPAC Name |
1-(2,3,4-trichlorophenyl)ethanol |
InChI |
InChI=1S/C8H7Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3 |
InChI Key |
YNNJNUFAFGNMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.